molecular formula C19H23FN2O4S2 B2533017 1-(4-fluorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 946284-50-0

1-(4-fluorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No.: B2533017
CAS No.: 946284-50-0
M. Wt: 426.52
InChI Key: CSGANBAELFDYHQ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a useful research compound. Its molecular formula is C19H23FN2O4S2 and its molecular weight is 426.52. The purity is usually 95%.
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Biological Activity

1-(4-fluorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of autoimmune diseases. This article explores its biological activity based on available research findings, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C19H23FN2O4S2
  • Molecular Weight: 426.5 g/mol
  • CAS Number: 946284-50-0
PropertyValue
Molecular FormulaC19H23FN2O4S2
Molecular Weight426.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The compound functions primarily through modulation of the retinoic acid receptor-related orphan receptor gamma t (RORγt), which plays a crucial role in the differentiation and function of Th17 cells. These cells are implicated in various autoimmune conditions. By acting as an inverse agonist of RORγt, this compound may reduce the inflammatory response associated with these diseases .

Pharmacological Activity

Recent studies have demonstrated that this compound exhibits promising pharmacokinetic properties:

  • Bioavailability: The compound shows enhanced oral bioavailability compared to similar compounds, with reported values of approximately 48.1% in mice and 32.9% in rats .
  • Therapeutic Efficacy: In animal models of psoriasis and rheumatoid arthritis, this compound effectively reduced disease symptoms at lower doses than previously tested analogs .

Efficacy in Autoimmune Models

A study published in November 2024 highlighted the efficacy of this compound in treating Th17-mediated autoimmune diseases. The results indicated significant improvement in clinical scores for psoriasis in treated mice compared to controls. Notably, no adverse effects were observed over a two-week administration period .

Comparative Analysis with Other Compounds

In comparative studies with GSK2981278 (a related compound), this compound demonstrated superior therapeutic effects at lower doses. This suggests a more favorable safety profile and potential for clinical use .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S2/c1-2-12-28(25,26)22-11-3-4-16-13-18(9-10-19(16)22)21-27(23,24)14-15-5-7-17(20)8-6-15/h5-10,13,21H,2-4,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGANBAELFDYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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